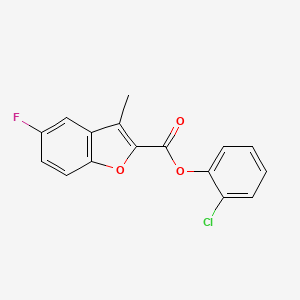

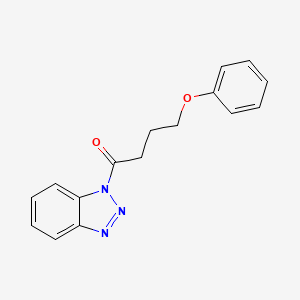

![molecular formula C12H20NO4P B5061636 diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5061636.png)

diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diisopropyl methylphosphonate is a chemical compound that is a by-product in the production of sarin gas . It’s a colorless liquid that has been shown to affect the hematological (blood-forming) system in animals . Its chemical formula is C7H17O3P .

Synthesis Analysis

Diisopropyl methylphosphonate can be prepared by a gradual addition of triisopropyl phosphite with methyl iodide, utilizing distillation technique . Phosphinic and phosphonic acids, which are similar to the compound , can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .Molecular Structure Analysis

The molecular formula of diisopropyl methylphosphonate is C7H17O3P . For a compound with a similar structure, diisopropyl [hydroxy(4-pyridinyl)methyl]phosphonate, the molecular formula is C12H20NO4P .Chemical Reactions Analysis

Phosphonates, like diisopropyl methylphosphonate, can undergo various reactions. For instance, a prevalent palladium catalyst, Pd(PPh3)4, can achieve a quantitative cross-coupling of various H-phosphonate diesters with aryl and vinyl halides .Physical And Chemical Properties Analysis

Diisopropyl methylphosphonate has a molar mass of 180.184 g·mol−1, a density of 0.976 g/mL, and a boiling point of 215 °C (419 °F; 488 K) .Mécanisme D'action

While the specific mechanism of action for diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate is not available, phosphinic and phosphonic acids are known to have biological activity . They are used as antibacterial agents and play an important role in the treatment of DNA virus and retrovirus infections .

Safety and Hazards

Orientations Futures

The field of phosphonate chemistry, including compounds like diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate, is an active area of research. Future directions may include the development of more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds .

Propriétés

IUPAC Name |

di(propan-2-yloxy)phosphoryl-pyridin-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20NO4P/c1-9(2)16-18(15,17-10(3)4)12(14)11-6-5-7-13-8-11/h5-10,12,14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWLYDUBEUBCCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(C1=CN=CC=C1)O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20NO4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,5-dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5061567.png)

![[(2-phenylethyl)sulfonyl]benzene](/img/structure/B5061575.png)

![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5061583.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061590.png)

![1-ethyl-4-[(4-isopropylphenoxy)acetyl]piperazine](/img/structure/B5061598.png)

![1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole]](/img/structure/B5061600.png)

![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5061622.png)

![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5061646.png)